3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
Overview
Description
Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is a white crystalline powder, which as a commercial product contains some water . Anhydrous HOBt is explosive .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular formula of Hydroxybenzotriazole is C6H5N3O . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis
Automated peptide synthesis involves the condensation of the amino group of protected amino acids with the activated ester. HOBt is used to produce such activated esters . These esters are insoluble and react with amines at ambient temperature to give amides .Physical and Chemical Properties Analysis
The molar mass of Hydroxybenzotriazole is 135.1234 g mol−1 . It has a melting point of 156 to 159 °C .Scientific Research Applications
Synthesis and Antibacterial Activity
Research on derivatives of 3-hydroxy benzoic acid, including novel ester/hybrid derivatives, demonstrates their potential in developing new chemotherapeutic agents due to significant antibacterial activity (Satpute, Gangan, & Shastri, 2018). This suggests that similar structural modifications in 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid could explore antimicrobial properties.
Cocrystallization and Supramolecular Architecture
The study of N-donor compounds with 5-sulfosalicylic acid to form binary molecular cocrystals reveals the influence of hydrogen-bonding on supramolecular architectures (Wang, Xu, Xue, Lu, Chen, & Tao, 2011). This indicates potential applications in crystal engineering and host-guest chemistry for this compound.
Binding Studies
Binding studies using 2-(4'-Hydroxybenzeneazo)benzoic acid as a probe for protein interaction highlight the importance of such compounds in understanding drug-protein interactions (Zia & Price, 1975). This could imply potential research applications of the compound in pharmacokinetics and drug development.
Meta-C–H Functionalizations
The meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template offers insights into synthetic chemistry applications, particularly in organic synthesis for step-economic production of complex molecules (Li, Cai, Ji, Yang, & Li, 2016). This suggests a route for derivatization and functionalization of this compound for various synthetic purposes.
Mechanism of Action
HOBt is mainly used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . It acts as a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids .
Safety and Hazards
Properties
IUPAC Name |
3-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c18-13(19)8-2-1-3-9(6-8)15-23(21,22)10-4-5-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOAPIJRHILKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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